molecular formula C8H6ClN3O2 B572882 Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1207518-63-5

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B572882
CAS No.: 1207518-63-5
M. Wt: 211.605
InChI Key: BFUCSJAQMGZHOP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a methyl ester and a chlorine atom. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of various bioactive molecules.

Mechanism of Action

Target of Action

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has been identified as a potential inhibitor of the Janus kinase (JAK) family of enzymes . The JAK family of enzymes plays a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

The compound interacts with its targets, the JAK enzymes, by inhibiting their activity. This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway. By inhibiting the activity of JAK enzymes, the compound disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation .

Pharmacokinetics

Similar compounds have been shown to have suitable binding interactions with their target , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell division and death, potentially impacting tumor formation processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . . The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of a chlorine atom and a methyl ester group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile scaffold for drug development and other applications in medicinal chemistry .

Properties

IUPAC Name

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUCSJAQMGZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731634
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207518-63-5
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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